molecular formula C15H12N4O3 B12807066 H92Gfg85YE CAS No. 36985-40-7

H92Gfg85YE

Cat. No.: B12807066
CAS No.: 36985-40-7
M. Wt: 296.28 g/mol
InChI Key: MBSVPZTUXNRICW-UHFFFAOYSA-N
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Description

H92Gfg85YE (CAS No. 905306-69-6) is an organic compound with the molecular formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol . It is characterized by high solubility in water, non-BBB permeability, and non-inhibitory effects on CYP enzymes. Its absorption spectrum exhibits strong gastrointestinal (GI) uptake, making it relevant for pharmaceutical or biochemical applications. The compound is synthesized via two primary methods:

  • Method 1: Reaction with N-ethyl-N,N-diisopropylamine* in N,N-dimethylformamide*, yielding a 30% product .
  • Method 2: Use of HATU and (5-methoxypyridin-2-yl)methanamine in tetrahydrofuran, achieving a 69% yield .

Safety data indicates hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .

Properties

CAS No.

36985-40-7

Molecular Formula

C15H12N4O3

Molecular Weight

296.28 g/mol

IUPAC Name

4-amino-8-nitro-1-phenyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C15H12N4O3/c16-14-9-15(20)18(10-4-2-1-3-5-10)13-8-11(19(21)22)6-7-12(13)17-14/h1-8H,9H2,(H2,16,17)

InChI Key

MBSVPZTUXNRICW-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

CP-1414S was first synthesized by a team in Germany . The synthetic route involves the preparation of 3-aminomethylidene-1,5-benzodiazepine-2,4-(3H,5H)-diones The reaction conditions typically include the use of specific reagents and solvents to facilitate the formation of the benzodiazepine ring structure

Comparison with Similar Compounds

Comparison with Similar Compounds

H92Gfg85YE belongs to a class of pyridine-derived amines. Two structurally and functionally similar compounds are analyzed below:

Compound A : (4-Methoxypyridin-2-yl)methanamine

  • Molecular Formula : C₇H₁₀N₂O (identical to this compound).
  • Key Differences: Substitution Pattern: Methoxy group at the 4-position of the pyridine ring vs. 5-position in this compound. Synthetic Yield: Limited data available, but structural similarity suggests comparable yields (30–70%) . Applications: Likely used in ligand synthesis or catalysis due to pyridine’s coordination properties.

Compound B : 2-(5-Methoxypyridin-2-yl)ethylamine hydrochloride

  • Molecular Formula : C₈H₁₃ClN₂O.
  • Key Differences :
    • Functional Group : Ethylamine side chain vs. methanamine in this compound.
    • Solubility : Hydrochloride salt form enhances aqueous solubility, unlike neutral this compound .
    • Hazards : Additional risks from chloride counterion (e.g., corrosivity).

Tabulated Comparison

Property This compound Compound A Compound B
Molecular Formula C₇H₁₀N₂O C₇H₁₀N₂O C₈H₁₃ClN₂O
Substitution 5-methoxy-pyridine 4-methoxy-pyridine 5-methoxy-pyridine
Solubility High in water Moderate (neutral form) Very high (salt form)
Synthetic Yield 30–69% ~30–70% (estimated) ~50–80% (estimated)
Hazard Profile H315, H319, H335 Not specified H314 (corrosive)

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